
3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2NO and its molecular weight is 221.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2,6-Difluorophenyl)azetidin-3-ol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2306275-02-3
- Molecular Formula : C9H10ClF2NO
- Molecular Weight : 221.63 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter levels in the central nervous system (CNS), particularly affecting dopamine and norepinephrine pathways. This modulation can influence mood and cognitive functions, making it a candidate for treating neurological disorders.
Biological Activity Overview
The compound exhibits several biological activities, which can be summarized as follows:
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that this compound significantly increased the levels of dopamine and norepinephrine in rodent models, suggesting its potential as an antidepressant or anxiolytic agent. The compound showed a favorable pharmacokinetic profile with moderate oral bioavailability.
-
Antiviral Efficacy :
- In vitro studies indicated that the compound exhibits antiviral activity against several viruses, including human coronaviruses and influenza strains. The EC50 values ranged from 12 µM to 45 µM depending on the viral strain tested, highlighting its potential as a therapeutic agent during viral outbreaks.
-
Anticancer Activity :
- Research involving various cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis. For example, it exhibited IC50 values between 14.5 µM to 97.9 µM against pancreatic and colorectal cancer cells, indicating significant anticancer potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the difluorophenyl group enhances the compound's binding affinity to its targets while improving its pharmacological profile. Modifications to the azetidine ring have been explored to optimize efficacy and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(2,6-difluorophenyl)azetidin-3-ol hydrochloride exhibit promising anticancer properties. For instance, studies on azetidine derivatives have shown potential as inhibitors of mitogen-activated protein kinase (MEK), which is crucial in the signaling pathways of various cancers .
Case Study Example :
A study demonstrated that specific azetidine derivatives could effectively inhibit cell proliferation in breast cancer models. The compound's structure allows it to interact favorably with the target enzymes involved in cancer progression, leading to decreased tumor growth in vitro and in vivo .
2. Neuroprotective Effects
Compounds derived from azetidine structures have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress is being explored as a therapeutic avenue .
Case Study Example :
In a preclinical study, an azetidine derivative was shown to improve cognitive function in animal models by enhancing synaptic plasticity and reducing amyloid-beta accumulation, suggesting potential applications in treating Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Various synthetic routes have been documented, showcasing yields and conditions that optimize production efficiency.
Synthesis Method | Yield (%) | Reaction Conditions |
---|---|---|
Reaction with dichloromethane | 93% | Stirred mixture at room temperature |
Heating with triethylamine | 97% | 75°C for 2 hours |
Reaction with cesium carbonate | 41% | DMSO at 90°C for 2 hours |
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies have shown that compounds within this class can exhibit favorable absorption rates and bioavailability when administered orally.
Key Findings :
- Oral Bioavailability : Compounds similar to this azetidine derivative have demonstrated moderate oral bioavailability ranging from 20% to 42% in preclinical models .
- Half-Life : The half-life of related compounds has been reported between 4 to 6 hours, indicating a reasonable duration of action which supports their use in chronic conditions .
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGICVKAFGPGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=C(C=CC=C2F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.